UVI 3003
Overview
Description
UVI 3003: is a highly selective antagonist of the retinoid X receptor (RXR). It is known for its potent binding affinity to RXR and is used extensively in scientific research to study the role of RXR in various biological processes . The compound has a molecular formula of C28H36O4 and a molecular weight of 436.58 g/mol .
Mechanism of Action
Target of Action
The primary target of (E)-3-(4-hydroxy-3-(5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl)acrylic acid, also known as UVI 3003, is the Retinoid X Receptor (RXR) . RXR is a nuclear receptor that plays a crucial role in regulating gene expression .
Mode of Action
This compound acts as a highly selective antagonist of RXR . It inhibits the activity of RXR, thereby modulating the receptor’s ability to regulate gene expression .
Biochemical Pathways
The antagonistic action of this compound on RXR affects various biochemical pathways. One significant pathway is the thyroid hormone (TH) signaling pathway . In this pathway, TH acts through its receptors (TRs), which heterodimerize with RXR, to regulate gene expression . By inhibiting RXR, this compound can modulate the effects of TH on this pathway .
Pharmacokinetics
The compound’s high binding affinity for rxr suggests that it may have good bioavailability .
Result of Action
The antagonistic action of this compound on RXR results in various molecular and cellular effects. For instance, it has been shown to inhibit the action of thyroid hormone (TH), leading to changes in sleep homeostasis and levels of neurochemicals related to sleep modulation . Additionally, this compound has been found to inhibit the induction of runx2, a transcription factor critical for developing cartilage and bone .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in studies involving Xenopus laevis tadpoles, the effects of this compound on the TH signaling pathway were observed in the context of the animals’ natural environment . .
Biochemical Analysis
Biochemical Properties
UVI 3003 has been shown to inhibit the activity of RXRα in Cos7 cells, with IC50 values of 0.22 and 0.24 μM for Xenopus and human RXRα, respectively . This suggests that this compound interacts with RXRα, a nuclear receptor that plays a crucial role in regulating gene expression .
Cellular Effects
In cellular studies, this compound has been found to influence various cellular processes. For instance, it has been reported to inhibit the activity of RXRα in Cos7 cells . Additionally, it has been shown to affect the proliferation rate of extraocular muscles (EOM)-derived or LEG-derived EECD34 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of RXRα . This interaction can lead to changes in gene expression, as RXRα is a nuclear receptor that regulates gene expression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects on RXRα activity can be observed in Cos7 cells .
Dosage Effects in Animal Models
In animal studies, the effects of this compound have been shown to vary with different dosages . For instance, systemic application of this compound (1 mM, i.p.) induced opposite effects in sleep, sleep homeostasis, neurochemicals levels, and c-Fos and NeuN activity .
Metabolic Pathways
Given its role as an RXRα antagonist, it is likely that it interacts with enzymes or cofactors involved in RXRα-regulated pathways .
Subcellular Localization
As an RXRα antagonist, it is likely to be found in the nucleus where RXRα is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: UVI 3003 is synthesized through a series of chemical reactions involving the formation of a naphthalene derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to achieve high purity levels, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions: UVI 3003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the pentyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Chemistry: UVI 3003 is used to study the structural dynamics of RXR and its role in various chemical processes. It helps in understanding the interaction of RXR with other molecules and its impact on chemical reactions .
Biology: In biological research, this compound is used to investigate the role of RXR in cellular processes, including cell proliferation, differentiation, and apoptosis. It is also used to study the effects of RXR antagonism on various biological pathways .
Medicine: It is used to explore therapeutic targets and develop new treatments for conditions such as cancer and metabolic disorders .
Industry: In the industrial sector, this compound is used as a chemical stabilizer to enhance the durability of polymers exposed to ultraviolet light. It helps in preventing the photodegradation of plastics used in various outdoor applications .
Comparison with Similar Compounds
Bexarotene: An RXR agonist used in the treatment of cutaneous T-cell lymphoma.
9-cis-Retinoic Acid: A natural ligand for RXR that acts as an agonist.
UVI 2112: Another RXR antagonist with similar binding properties to UVI 3003.
Uniqueness: this compound is unique due to its high selectivity and potent binding affinity for RXR. Unlike other RXR antagonists, this compound provides greater protection against deuterium exchange, suggesting a more restricted conformation of the RXR protein . This makes it a valuable tool for studying the structural dynamics and functional roles of RXR in various biological processes.
Properties
CAS No. |
847239-17-2 |
---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31) |
InChI Key |
APJSHECCIRQQDV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Isomeric SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UVI3003, UVI 3003, UVI-3003 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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